molecular formula C12H16N4S B1407914 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-14-3

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1407914
CAS No.: 1217487-14-3
M. Wt: 248.35 g/mol
InChI Key: PEVCEANRYGJDGK-UHFFFAOYSA-N
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Description

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the thiazole moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrimidine and thiazole rings, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(2-Isobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is C12H15N3SC_{12}H_{15}N_{3}S with a molecular weight of approximately 233.33 g/mol. The compound features a thiazole ring and a pyrimidine moiety, which are significant in its biological activity.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of α-bromo ketones with thiourea or other sulfur-containing compounds. This method has been adapted for the preparation of this compound, allowing for various substitutions that can enhance biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing thiazole and pyrimidine structures exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX). The following table summarizes the findings related to COX inhibition:

CompoundCOX Inhibition (IC50 μM)Notes
This compoundTBDPotential anti-inflammatory agent
Celecoxib0.04 ± 0.01Standard reference
Other derivatives0.04 - 1.39Varying activity based on substitutions

In vitro assays demonstrated that compounds similar to this compound can reduce prostaglandin E2 (PGE2) levels significantly, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have shown promising results against various cancer cell lines:

Cancer Cell LineIC50 (μM)Compound Tested
NCI-H522TBDThiazole derivative
MCF7TBDThiazole derivative
HT29TBDThiazole derivative

Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups tends to enhance anti-inflammatory activity.
  • Pyrimidine Modifications : Variations in the pyrimidine structure can significantly impact both COX inhibition and anticancer efficacy.
  • Alkyl Chain Length : The isobutyl group has been shown to improve solubility and bioavailability, which may enhance overall activity.

Case Studies

Recent studies have highlighted specific cases where thiazole derivatives were tested for their biological activities:

  • In Vivo Models : In carrageenan-induced paw edema models, thiazole derivatives demonstrated a significant reduction in inflammation, supporting their potential therapeutic use in inflammatory diseases.
  • Cell Line Studies : Various thiazole derivatives were tested against multiple cancer cell lines, revealing IC50 values that suggest a strong correlation between structural features and anticancer potency.

Properties

IUPAC Name

4-methyl-5-[2-(2-methylpropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-7(2)6-10-14-5-4-9(16-10)11-8(3)15-12(13)17-11/h4-5,7H,6H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVCEANRYGJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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